PON1 Inhibitory Potency: 14-Fold Superiority of 2-Amino-4-chlorobenzohydrazide Over the Weakest In-Class Benzohydrazide
In a direct head-to-head study of nine presynthesized benzohydrazide derivatives (Compounds 1–9) evaluated under identical assay conditions, 2-amino-4-chlorobenzohydrazide (Compound 4) demonstrated the most potent inhibition of human serum paraoxonase 1 (PON1) with KI = 38.75 ± 12.21 μM, versus the series-weakest inhibitor at KI = 543.50 ± 69.76 μM [1]. This represents a 14.0-fold difference in KI between the best and worst inhibitors within the same benzohydrazide chemotype. The corresponding IC₅₀ values ranged from 76.04 ± 13.51 μM to 221.70 ± 13.59 μM across the series, with Compound 4 again at the most potent end of the distribution. Molecular docking and ADME-Tox in silico profiling were performed exclusively on this compound series, with Compound 4's binding mode characterized against the PON1 active site [1].
| Evidence Dimension | PON1 enzyme inhibition constant (KI) |
|---|---|
| Target Compound Data | KI = 38.75 ± 12.21 μM (Compound 4, 2-amino-4-chlorobenzohydrazide) |
| Comparator Or Baseline | KI = 543.50 ± 69.76 μM (weakest inhibitor in the 9-compound benzohydrazide series); series IC₅₀ range 76.04–221.70 μM |
| Quantified Difference | 14.0-fold lower KI (more potent); ~5.7-fold lower than the upper IC₅₀ bound |
| Conditions | In vitro PON1 enzyme inhibition assay using purified human serum PON1; substrate and assay conditions as detailed in Korkmaz et al. (2022), Journal of Biochemical and Molecular Toxicology |
Why This Matters
For researchers procuring a benzohydrazide scaffold for PON1 inhibition studies, selecting 2-amino-4-chlorobenzohydrazide rather than an arbitrary in-class analog provides a 14-fold potency advantage that materially affects assay sensitivity, hit-calling thresholds, and the ability to detect subtle modulation.
- [1] Korkmaz, I. N., Türkeş, C., Demir, Y., Öztekin, A., Özdemir, H., & Beydemir, Ş. (2022). Biological evaluation and in silico study of benzohydrazide derivatives as paraoxonase 1 inhibitors. Journal of Biochemical and Molecular Toxicology, 36(11), e23180. doi:10.1002/jbt.23180. PMID: 35916346. View Source
